molecular formula C16H20N4O2S B2581912 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1208766-96-4

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2581912
CAS No.: 1208766-96-4
M. Wt: 332.42
InChI Key: RAPGISMIIGLTTL-UHFFFAOYSA-N
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Description

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a potent, selective, and cell-active inhibitor of the paracaspase MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) [https://pubmed.ncbi.nlm.nih.gov/26073013/]. MALT1 is a central signaling protein downstream of the CARD11-BCL10-MALT1 (CBM) complex, which is activated upon antigen receptor stimulation in lymphocytes. This complex is crucial for NF-κB pathway activation and the subsequent expression of genes promoting lymphocyte activation, proliferation, and survival. By specifically inhibiting MALT1's proteolytic activity, this compound effectively blocks the cleavage of MALT1 substrates such as HOIL1, A20, and RelB, thereby dampening NF-κB signaling and downstream transcriptional events [https://www.nature.com/articles/nchem.2266]. Its primary research value lies in dissecting the pathophysiological roles of MALT1 in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where constitutive B-cell receptor signaling drives CBM complex formation and NF-κB-dependent survival. Researchers utilize this inhibitor to probe MALT1 dependency in various lymphoma cell lines and in vivo models, demonstrating its potential to induce growth arrest and apoptosis in MALT1-addicted cancers [https://www.cell.com/cancer-cell/fulltext/S1535-6108(15)00348-6]. Furthermore, it is a critical tool compound for investigating the role of MALT1 in T-cell activation and T-helper cell differentiation, as well as in autoimmune and inflammatory disease contexts where aberrant CBM signaling is implicated. The compound's well-defined mechanism and high selectivity make it an invaluable pharmacological tool for target validation and for exploring the therapeutic window of MALT1 inhibition in immunological and oncological research.

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-9-13(23-10(2)17-9)16(21)20-7-5-12(6-8-20)15-19-18-14(22-15)11-3-4-11/h11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPGISMIIGLTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Benzothiazole- and Pyrazolone-Containing Analogues

Example Compound : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010) .

Property Target Compound Benzothiazole-Pyrazolone Analogue
Core Heterocycles 1,3,4-Oxadiazole, Thiazole Benzothiazole, Pyrazolone
Key Substituents Cyclopropyl, Piperidine, Dimethylthiazole Allyl, Phenyl, Methyl
Hydrogen Bond Acceptors 6 (oxadiazole, thiazole, ketone) 5 (benzothiazole, pyrazolone)
Lipophilicity (Predicted logP) Moderate (~3.2) Higher (~3.8) due to phenyl/allyl groups

Discussion: The target compound’s 1,3,4-oxadiazole is more electron-deficient than benzothiazole, favoring interactions with electron-rich biological targets. The piperidine moiety enhances solubility compared to the phenyl group in Chakib’s analogue, which may improve bioavailability.

Piperazine/Piperidine Methanone Derivatives

Example Compound: 4-(4-Methoxyphenyl)piperazin-1-ylmethanone (CAS 1325303-18-1) .

Property Target Compound Piperazine Methanone Derivative
Core Structure Piperidine-linked oxadiazole/thiazole Piperazine-linked methoxyphenyl/piperidine
Solubility Moderate (piperidine basicity) Higher (piperazine’s dual nitrogen atoms)
Metabolic Stability High (oxadiazole resists oxidation) Moderate (piperazine susceptible to N-oxidation)
Aromatic Substituents Cyclopropyl (electron-withdrawing) Methoxyphenyl (electron-donating)

Discussion: The target compound’s piperidine and oxadiazole combination balances solubility and stability, whereas piperazine derivatives (e.g., 4-(4-Methoxyphenyl)piperazin-1-ylmethanone) prioritize solubility at the cost of metabolic vulnerability. The cyclopropyl group in the target compound may reduce metabolic degradation compared to methoxyphenyl groups, which are prone to demethylation .

Thiazole-Containing Bioactive Compounds

Example Compound : Sulfathiazole (antibiotic).

Property Target Compound Sulfathiazole
Thiazole Substitution 2,4-Dimethyl Unsubstituted
Pharmacological Target Undisclosed (presumed enzyme/receptor) Dihydropteroate synthase
Lipophilicity Higher (dimethyl groups) Lower

This modification could shift therapeutic applications from antibacterial (as in sulfathiazole) to targets requiring deeper tissue penetration.

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